Bencyclane fumarate
Overview
Description
Bencyclane fumarate is a vasodilator agent found to be effective in a variety of peripheral circulation disorders . It has various other potentially useful pharmacological effects . Its mechanism may involve block of calcium channels .
Synthesis Analysis
The synthesis of Bencyclane involves the Grignard addition of benzylmagnesium bromide to suberone, which gives 1-benzylcycloheptanol . This is followed by a Williamson ether synthesis with 3-dimethylaminopropylchloride, which completes the synthesis of Bencyclane .Molecular Structure Analysis
The molecular formula of Bencyclane fumarate is C23H35NO5 . The average weight is 405.535 and the monoisotopic weight is 405.251523231 . The IUPAC name is (2E)-but-2-enedioic acid; {3- [ (1-benzylcycloheptyl)oxy]propyl}dimethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of Bencyclane fumarate include its molecular structure and weight, which have been mentioned above . More specific physical properties like solubility, boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Mitochondrial Function and Liver Protection
Research has shown that Bencyclane fumarate influences mitochondrial respiratory parameters and exhibits antioxidant effects. A study demonstrated its ability to modulate the mitochondrial function in rat liver, especially after hypothermic storage and normothermic reperfusion. This indicates potential protective effects on liver tissue during and after storage, which can be crucial in medical procedures involving organ transplants or preservation (Sosimchyk et al., 2010).
Intestinal Ischemia-Reperfusion Injury
Bencyclane fumarate has been researched for its protective effects against ischemia-reperfusion injury in the intestine. The drug, known for its vasodilating properties and role as a Ca2+ channel blocker, was found to potentially reduce tissue damage caused by oxygen radicals during post-ischemic intestinal tissue damage. This could have implications for treatments in conditions involving intestinal ischemia (Barut et al., 2008).
Peripheral Occlusive Arterial Disease
A study focused on comparing the effects of daily walks and treadmill exercises in patients with claudication due to peripheral occlusive arterial disease. The research also examined the influence of Bencyclane fumarate on these patients. Results indicated that Bencyclane fumarate, combined with treadmill exercise, significantly improved claudication distance and had beneficial effects on patients with this condition (Cencora, 2004).
properties
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKNZAMFRGXCG-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bencyclane fumarate | |
CAS RN |
14286-84-1 | |
Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bencyclane fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENCYCLANE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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